6-(二乙氧甲基)尿嘧啶

描述

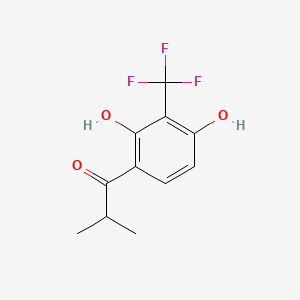

6-(Diethoxymethyl)uracil is a chemical compound with the molecular formula C9H14N2O4 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of uracil derivatives, including 6-(Diethoxymethyl)uracil, often involves reactions with tert-Butyl dicarbonate (Boc2O) and ethyl iodide (EtI) in pyridine/DMF solvents with DMAP as the catalyst . Another method involves the condensation of ethyl acetoacetate with thiourea .Molecular Structure Analysis

The molecular structure of 6-(Diethoxymethyl)uracil has been confirmed through NMR spectra . The density functional theory (DFT) modelling of structural, energetic and NMR parameters of uracil and its derivatives has been carried out in vacuum and in water using the polarizable continuum model (PCM) and the solvent model density (SMD) approach .Chemical Reactions Analysis

The chemical reactions involving 6-(Diethoxymethyl)uracil are diverse. For instance, the oxidation of uracil and its derivatives by ozone in aqueous solutions has been studied . Also, the reactions of uracil (U), thymine (T) and 6-methyluracil (6-MU) with Boc2O and EtI have been performed .Physical And Chemical Properties Analysis

6-(Diethoxymethyl)uracil has favorable photophysical properties and high emission quantum efficiencies particularly in organic solvents . The intramolecular electrostatic interactions are the main factors governing the stability of the six tautomeric forms of uracil and 5XU .科学研究应用

抗微生物剂和DNA合成抑制剂:6-(p-羟基苯肼)-尿嘧啶,与6-(二乙氧甲基)尿嘧啶在结构上相关,已被确认为一种选择性阻断细菌复制DNA合成的抗微生物剂,通过抑制DNA聚合酶III。这一特性使其成为细菌感染治疗的潜在候选药物 (Coulter & Cozzarelli, 1975)。

HIV-1抑制:几种6-(二乙氧甲基)尿嘧啶的类似物已经展示出对人类免疫缺陷病毒类型1(HIV-1)复制具有强效和选择性的抑制作用。这些衍生物特异性作用于HIV-1逆转录酶,提供了与传统二脱氧核苷类药物不同的作用机制 (Baba et al., 1991)。

杂环化合物的合成:6-氨基尿嘧啶,是6-(二乙氧甲基)尿嘧啶的类似物,在合成各种杂环化合物如吡咯、吡啶和嘧啶-嘧啶骨架中被用作前体,表明其在有机化学和制药研究中的多功能性 (Ziarani et al., 2021)。

细菌DNA复制的抑制:另一种相关化合物6-(p-羟基苯偶氮)-尿嘧啶,选择性地抑制细菌DNA复制,对细菌的修复和半保守合成产生不同的影响。这表明其在研究细菌DNA复制以及可能在开发抗菌策略方面的潜在应用 (Brown, 1971)。

安全和危害

未来方向

The future directions for research on 6-(Diethoxymethyl)uracil and other uracil derivatives could include further exploration of their synthesis, chemical reactions, and potential applications. For instance, the use of uracil and its derivatives in assessing DNA damages in cells with perturbed thymidylate metabolism or within different DNA segments involved in immunoglobulin gene diversification has been suggested .

属性

IUPAC Name |

6-(diethoxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-3-14-8(15-4-2)6-5-7(12)11-9(13)10-6/h5,8H,3-4H2,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCCRJJNSIGAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=O)NC(=O)N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660413 | |

| Record name | 6-(Diethoxymethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Diethoxymethyl)uracil | |

CAS RN |

16953-48-3 | |

| Record name | 6-(Diethoxymethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16953-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Diethoxymethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)

![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)

![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)